molecular formula C18H23N9 B12269989 4-methyl-2-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine

4-methyl-2-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine

Cat. No.: B12269989
M. Wt: 365.4 g/mol
InChI Key: PTQYCUKDMVSPHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-2-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications, particularly in the field of oncology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine typically involves multiple steps, including the formation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the piperazine and pyrrolidine moieties. Common synthetic methods include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can be used to modify the pyrazolo[3,4-d]pyrimidine core, potentially altering its biological activity.

    Substitution: Various substitution reactions can be performed on the piperazine and pyrrolidine groups to introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution Reagents: Halogenating agents such as N-bromosuccinimide (NBS) and nucleophiles like amines and thiols are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group can yield alcohols or ketones, while substitution reactions can introduce a variety of functional groups, potentially enhancing the compound’s biological activity.

Scientific Research Applications

4-methyl-2-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methyl-2-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound inhibits their activity, leading to the suppression of downstream signaling pathways that promote cell proliferation and survival . This makes it a promising candidate for the development of anticancer therapies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-methyl-2-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine lies in its specific combination of functional groups, which confer distinct biological properties. Its ability to inhibit multiple kinases involved in cancer cell proliferation makes it a valuable compound for further research and development in oncology .

Properties

Molecular Formula

C18H23N9

Molecular Weight

365.4 g/mol

IUPAC Name

4-[4-(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C18H23N9/c1-13-10-15(25-4-2-3-5-25)23-18(22-13)27-8-6-26(7-9-27)17-14-11-21-24-16(14)19-12-20-17/h10-12H,2-9H2,1H3,(H,19,20,21,24)

InChI Key

PTQYCUKDMVSPHK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC=NC4=C3C=NN4)N5CCCC5

Origin of Product

United States

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